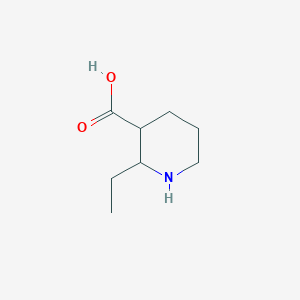

2-Ethylpiperidine-3-carboxylic acid

Description

Significance of Piperidine (B6355638) Derivatives as Core Scaffolds in Bioactive Molecules and Pharmaceuticals

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental structural motif in the realm of medicinal chemistry. Its prevalence is a testament to its favorable physicochemical properties, which can impart desirable pharmacokinetic characteristics to a drug candidate. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. sigmaaldrich.comlookchem.com These activities include, but are not limited to, anticancer, antiviral, analgesic, and antipsychotic properties. arkat-usa.org

The versatility of the piperidine scaffold allows it to act either as a pharmacophore, directly interacting with the active site of an enzyme or receptor, or as a structural building block to achieve the optimal conformation and properties for a drug molecule. sigmaaldrich.com This adaptability has made the synthesis of substituted piperidines a critical task for organic chemists aiming to develop new medicines for a wide range of diseases. sigmaaldrich.com

Overview of 2-Ethylpiperidine-3-carboxylic Acid’s Structural Class and Research Interest

While specific research on this compound is not extensively documented in publicly available literature, its structural class, based on the piperidine-3-carboxylic acid (nipecotic acid) core, is of considerable interest to the scientific community. This class of compounds is characterized by a piperidine ring substituted with a carboxylic acid group at the 3-position. The addition of an ethyl group at the 2-position, as in the titular compound, introduces a specific stereochemical and conformational profile that can influence its biological activity.

The research interest in this structural class is largely driven by the utility of its derivatives as versatile synthetic intermediates. For instance, the ethyl ester of piperidine-3-carboxylic acid, known as ethyl nipecotate, and its chiral variants are used as reactants in the synthesis of a variety of potent biological inhibitors. sigmaaldrich.comgoogle.comsigmaaldrich.com These include dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the management of type 2 diabetes, and inhibitors of serotonin (B10506) and noradrenaline reuptake, which are important in the treatment of depression and other mood disorders. sigmaaldrich.comgoogle.com Furthermore, these derivatives are key starting materials for GABA uptake inhibitors and dual H1/5-HT2A receptor antagonists for treating sleep disorders. sigmaaldrich.comgoogle.com

A closely related compound, 3-Ethyl-2-oxopiperidine-3-carboxylic acid, has been synthesized and utilized as an intermediate in the rhodium-catalyzed synthesis of the core structure of aspidosperma alkaloids, a family of natural products with complex architectures and interesting biological activities. arkat-usa.org This highlights the role of such substituted piperidines as valuable building blocks in the construction of intricate molecular frameworks.

Given the established importance of the piperidine-3-carboxylic acid scaffold, it can be inferred that this compound holds potential as a building block for the synthesis of novel bioactive compounds. Its specific substitution pattern may offer unique advantages in the design of molecules with tailored pharmacological profiles. Further research into the synthesis and biological evaluation of this particular compound is warranted to fully elucidate its potential within medicinal chemistry.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-ethylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h6-7,9H,2-5H2,1H3,(H,10,11) |

InChI Key |

CJVVEPOZYFVZIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CCCN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Strategies for Piperidine-3-carboxylic Acid Scaffold Construction

The synthesis of the piperidine-3-carboxylic acid core can be broadly categorized into two main approaches: the reduction of a pre-existing aromatic pyridine (B92270) ring or the formation of the piperidine (B6355638) ring through intramolecular cyclization.

Hydrogenation of the pyridine ring is a direct and widely employed method for synthesizing piperidine derivatives. This transformation involves the addition of hydrogen across the aromatic ring, typically facilitated by a metal catalyst.

The catalytic hydrogenation of pyridines is a convenient method for producing piperidines, requiring only the substrate, a catalyst, and a hydrogen source. rsc.org However, this reaction can be challenging for functionalized and multi-substituted pyridines. rsc.org

Rhodium (Rh) catalysts are highly effective for the hydrogenation of a wide range of functionalized pyridines under mild conditions. rsc.org For instance, rhodium(III) oxide (Rh₂O₃) has been shown to be a highly active and commercially available catalyst for this transformation. rsc.org It tolerates various functional groups, including alcohols, amines, and carbonyls, and can reduce multi-substituted pyridines, often yielding the corresponding cis piperidines as the major product. rsc.org The hydrogenation process is thought to begin with hydrogen transfer to the 4th position of the pyridine ring. rsc.org Rhodium on carbon has also been utilized for the hydrogenation of substituted pyridines. acs.org

Palladium (Pd) catalysts, particularly palladium on carbon (Pd/C), are also widely used for pyridine hydrogenation. researchgate.netmasterorganicchemistry.com A method for preparing piperidine-3-carboxylic acid (nipecotic acid) involves the hydrogenation of 3-pyridinecarboxylic acid (nicotinic acid) using a palladium-carbon catalyst. google.com This process is noted for its simple route, fewer side reactions, and relatively mild hydrogenation conditions. google.com Palladium-catalyzed transfer hydrogenation, using formic acid as a hydrogen source, is another effective method. chemmethod.com

Ruthenium (Ru) catalysts are also employed in the hydrogenation of pyridines. acs.org Ruthenium complexes have been investigated for the transfer hydrogenation of various nitrogen-containing heterocycles. acs.org A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source can produce various piperidines. organic-chemistry.org

Iridium (Ir) catalysts have emerged as powerful tools for the ionic hydrogenation of pyridines to produce multi-substituted piperidines. chemrxiv.org This method demonstrates high selectivity and is tolerant of sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl groups. chemrxiv.org N-benzyl substituted N-heterocyclic carbene complexes of iridium(I) have shown high efficiency in the transfer hydrogenation of various substrates. nih.gov

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Key Features | Substrate Scope | Conditions | Ref. |

|---|---|---|---|---|

| Rhodium (Rh₂O₃) | High activity, commercially available, tolerates various functional groups. | Functionalized and multi-substituted pyridines. | Mild (e.g., 5 bar H₂, 40 °C). | rsc.org |

| Palladium (Pd/C) | Widely used, simple procedure, fewer side reactions. | Pyridinecarboxylic acids. | Mild to moderate. | google.com |

| Ruthenium (RuCl₃·xH₂O) | Effective for transfer hydrogenation with a hydrogen donor. | Pyridines, quinolines, etc. | Varies with hydrogen source. | organic-chemistry.org |

| Iridium (Ir(III) complexes) | High selectivity, tolerates sensitive functional groups. | Multi-substituted pyridines. | Low catalyst loadings. | chemrxiv.org |

Achieving enantioselectivity in the synthesis of chiral piperidines is a significant goal. Asymmetric hydrogenation of pyridinium (B92312) salts represents a key strategy to access these valuable molecules. This approach involves the quaternization of the pyridine nitrogen, which activates the ring towards reduction and can help prevent catalyst deactivation. unimi.it

A notable method involves the use of a Rhodium-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) (Et₃N) to reduce N-benzylated 3-substituted pyridinium salts. unimi.itnih.gov This system can achieve high enantiomeric excesses (ee's) of up to 90%. unimi.itnih.gov The base plays a crucial role by scavenging the hydrogen bromide (HBr) that is formed during the reaction. unimi.it Mechanistic studies suggest that the reaction proceeds through dihydropyridine (B1217469) intermediates, with the enantioselective step being the reduction of one of these intermediates. unimi.it

The development of catalysts for the asymmetric hydrogenation of substituted N-heteroaromatic substrates is an active area of research, as these substrates are challenging due to their aromatic stability and potential to poison the catalyst. unimi.it

Double reduction methodologies offer an alternative pathway to piperidine derivatives. One such approach involves a two-step process where the pyridine ring is first partially reduced, and then the resulting intermediate is further hydrogenated.

For example, a three-step sequence has been developed to access enantioenriched 3-substituted piperidines. snnu.edu.cn This process begins with the partial reduction of pyridine to form a dihydropyridine derivative. snnu.edu.cn This is followed by a rhodium-catalyzed asymmetric carbometalation, and finally, a second reduction step to yield the fully saturated piperidine ring. snnu.edu.cn

Another strategy involves the hydroboration/hydrogenation of pyridines. A cis-selective method has been developed that is particularly effective for 2,3-disubstituted pyridines. mdpi.com

The formation of the piperidine ring can also be achieved through the intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers a powerful way to control the stereochemistry of the final product.

The intramolecular aza-Michael addition is a prominent strategy for constructing piperidine rings. mdpi.comrsc.orgntu.edu.sg This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene or alkyne within the same molecule, leading to the formation of the heterocyclic ring. ntu.edu.sg These reactions can be catalyzed by various means, including organocatalysts. researchgate.net

For instance, an organocatalytic enantioselective intramolecular aza-Michael reaction of carbamates bearing conjugated ketones as Michael acceptors has been described. researchgate.net This method can produce a series of piperidines and other N-heterocycles in excellent yields and enantioselectivities. researchgate.net The stereochemical outcome of these reactions is a key consideration in their application to natural product synthesis. rsc.org

The "Clip-Cycle" approach is a two-step method that utilizes an intramolecular asymmetric aza-Michael cyclization. rsc.org The "Clip" step involves a cross-metathesis reaction to create the precursor, which then undergoes the "Cycle" step, an intramolecular cyclization promoted by a chiral phosphoric acid catalyst, to form enantioenriched piperidines. rsc.org

Intramolecular Cyclization Reactions

Radical-Mediated Amine Cyclization Processes

Radical-mediated cyclizations have emerged as a powerful tool for the synthesis of N-heterocycles, including piperidines. These methods rely on the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring.

A notable approach involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes. mdpi.com This process is effective for producing various piperidines, though it can sometimes be accompanied by the formation of a linear alkene by-product due to a competing 1,5-hydrogen atom transfer. mdpi.com Another strategy employs photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals undergo regioselective exo-cyclization onto a tethered olefin, followed by a hydrogen-atom transfer (HAT) to yield complex spiropiperidines under mild conditions, avoiding toxic reagents like tin. nih.gov

Modern advancements have also enabled the enantioselective synthesis of chiral piperidines. nih.gov One such method utilizes a chiral copper catalyst to intercept an N-centered radical relay in a process known as δ C-H cyanation. nih.gov This strategy allows for the catalytic, regio- and enantio-selective installation of a cyanide group, which serves as a handle for further transformations into valuable chiral piperidine building blocks. nih.gov

| Method | Catalyst/Initiator | Key Features | Reference |

|---|---|---|---|

| Intramolecular Cyclization of Amino-Aldehydes | Cobalt(II) Complex | Good yields for various piperidines. | mdpi.com |

| Enantioselective δ C-H Cyanation | Chiral Copper Catalyst | Highly enantioselective; introduces a cyano group for further functionalization. | nih.gov |

| Photoredox-Mediated Spirocyclization | Organic Photoredox Catalyst (e.g., Zeitler catalyst P1) | Mild conditions; synthesis of complex spirocyclic piperidines. | nih.gov |

| Radical Cyclization of 1,6-Enynes | Triethylborane | Forms polysubstituted alkylidene piperidines via a radical cascade. | mdpi.com |

Reductive Hydroamination/Cyclization Cascades of Alkynes

The intramolecular reductive hydroamination and cyclization of alkynes provides an efficient route to substituted piperidines. mdpi.com This cascade reaction is typically initiated by the acid-mediated functionalization of an alkyne tethered to an amine. mdpi.com The process involves the formation of an enamine, which then generates a cyclic iminium ion. Subsequent reduction of this intermediate furnishes the final piperidine product. mdpi.com

This methodology has been shown to be stereoselective. mdpi.com For instance, titanium bis-sulfonamide catalysts have been effectively used for the intramolecular hydroamination/cyclization of aminoallenes. mdma.ch Furthermore, palladium-catalyzed intramolecular hydroamination of alkynes, employing ligands like methyl Norphos, has been successful in producing chiral piperidines with high enantioselectivity. nih.gov However, the success of the reaction can be sensitive to the electronic nature of substituents on the starting materials. mdpi.com

| Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|

| Acid-mediated | Amino-alkynes | Stereoselective formation of piperidines. | mdpi.com |

| Titanium bis-sulfonamide | Aminoallenes | Efficient intramolecular hydroamination/cyclization. | mdma.ch |

| Palladium / (R,R)-Me-Norphos | Amino-alkynes with Nf protecting group | Enantioselective synthesis of piperidines (79–95% ee). | nih.gov |

Annulation Approaches for Piperidine Ring Assembly

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. For piperidines, various annulation strategies have been developed that combine multiple bond-forming events in a single, often catalytic, sequence.

Formal [4 + 2] Oxidative Annulation of Alkyl Amides and Dienes

Formal [4 + 2] annulation strategies offer a powerful method for constructing six-membered rings like piperidines. A notable example is the gold-catalyzed synthesis of piperidin-4-ones from secondary amines and 3-butynyl tosylates. researchgate.netnih.gov This two-step, one-pot process proceeds without the need to isolate the intermediate tertiary amine. nih.gov The reaction demonstrates good selectivity for the less-substituted alkyl group and achieves moderate to excellent diastereoselectivity. nih.gov While not a direct reaction of an alkyl amide and a diene, it represents a formal [4+2] cycloaddition where four atoms are provided by the amine and alkyne precursor and two atoms are conceptually added.

Another approach involves tunable annulation protocols using visible light promotion, where styrenes can react with allylsulfonamides in the presence of N-bromosuccinimide (NBS) and hexafluoroisopropanol (HFIP) to yield piperidine products. nih.gov This method is part of a divergent system that can also produce pyrrolidines by altering the reaction conditions. nih.govrsc.org

[5 + 1] Annulations via Hydrogen Borrowing

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is an atom-economical and sustainable approach for C-N bond formation and heterocycle synthesis. mdpi.comrsc.org In this process, a catalyst, typically an earth-abundant metal like nickel, temporarily "borrows" hydrogen from an alcohol to oxidize it in situ to an aldehyde. rsc.orgresearchgate.net This reactive aldehyde then undergoes condensation with an amine to form an imine, which cyclizes. Finally, the borrowed hydrogen is returned to reduce the cyclized intermediate, regenerating the catalyst and yielding the saturated N-heterocycle with water as the only byproduct. researchgate.net

This [5 + 1] annulation has been successfully applied to the synthesis of piperidines by reacting primary amines with 1,5-diols. mdpi.com For example, nickel catalysis has been shown to be effective for the cyclization of amines with alcohols to generate various N-heterocycles. rsc.org

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Iridium Complex | Amino alcohols | Cyclic amines (piperidines, pyrrolidines) | mdpi.com |

| Ni(OTf)₂ / dcype | 1,5-Pentanediol and aniline | N-phenylpiperidine | researchgate.net |

| Nickel Complex | Amines and diols | Diversified N-heterocycles | rsc.org |

Reductive Amination for C-N Bond Formation

Reductive amination is a highly versatile and widely used method for forming C-N bonds. researchgate.net The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. chim.itmasterorganicchemistry.com This approach avoids the over-alkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

A powerful variant for piperidine synthesis is the double reductive amination (DRA) of a dicarbonyl compound with an amine source, which forms two C-N bonds and the piperidine ring in a single synthetic step. chim.it Sugar-derived dicarbonyls are often used as precursors to ensure the desired stereochemistry. chim.it Common and mild reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Catalytic hydrogenation over platinum or palladium is also an effective reduction method. mdpi.com

| Reducing Agent | Key Characteristics | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mild; selectively reduces imines/iminium ions in the presence of aldehydes/ketones. | chim.itmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |

| H₂ with Metal Catalyst (e.g., Pd/C, Pt/C, Raney-Ni) | Effective for catalytic hydrogenation; can be performed in flow reactors. | chim.itmdpi.com |

| Phenylsilane with Iron Catalyst | Promotes imine formation, cyclization, and reduction in a cascade process. | mdpi.com |

Oxidative Amination of Non-Activated Alkenes

The direct oxidative amination of unactivated alkenes represents a modern frontier in C-N bond formation, providing access to valuable nitrogen-containing compounds from simple hydrocarbon feedstocks. nih.govchemrxiv.org One prominent strategy involves a dual catalytic system combining photoredox and copper catalysis. nih.govrsc.org

In this system, a photocatalyst, upon excitation by visible light, generates an amidyl radical from a suitable nitrogen source (e.g., an N-acyloxyphthalimide). nih.gov This highly reactive radical then adds to the double bond of an unactivated alkene to form an alkyl radical intermediate. nih.gov A copper(II) catalyst traps this alkyl radical, forming a transient copper(III) species, which then undergoes rapid β-hydride elimination to furnish the allylic amine product and a copper(I) species. The catalytic cycle is closed by the oxidized photocatalyst re-oxidizing copper(I) back to copper(II). nih.gov This method is notable for its mild conditions and high tolerance for various functional groups. nih.gov While enantioselective versions of some oxidative cyclizations like carboamination have been developed, asymmetric intermolecular oxidative amination remains an area of active research. nih.gov

Enantioselective Synthesis of 2-Ethylpiperidine-3-carboxylic Acid and its Chiral Derivatives

The creation of single-enantiomer piperidine structures is a significant challenge in organic synthesis. Researchers have developed several key strategies, including enzymatic resolutions and asymmetric catalysis, to access these valuable chiral building blocks.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. This is achieved by the enzyme selectively catalyzing the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product.

Proteases are a class of enzymes that catalyze the hydrolysis of peptide bonds, but their utility extends to the stereoselective hydrolysis of esters, particularly those of amino acids. While specific studies detailing the use of proteases from Aspergillus species for the kinetic resolution of this compound esters are not extensively documented, the principle is well-established for related cyclic amino acid derivatives. In such a resolution, a racemic ester of this compound would be exposed to the protease. The enzyme's chiral active site would preferentially bind and hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted. The differing chemical properties of the resulting acid and the remaining ester facilitate their separation. The efficiency and enantioselectivity of this process depend on factors like the specific enzyme, substrate structure, pH, and temperature.

Pig Liver Esterase (PLE) is a widely used serine hydrolase in asymmetric synthesis due to its broad substrate tolerance and ability to selectively hydrolyze one of a pair of enantiotopic ester groups or one enantiomer from a racemic mixture of chiral esters. wikipedia.org Research into the PLE-catalyzed hydrolysis of racemic piperidine carboxylic acid esters has been conducted to produce optically active acids and recover the unreacted esters. researchgate.net

In a typical kinetic resolution, PLE catalyzes the hydrolysis of one enantiomer of a racemic ester faster than the other. wikipedia.org However, studies on various racemic piperidine esters have shown that the enantioselectivity of PLE-catalyzed hydrolysis can be variable, with resulting product acids and recovered esters exhibiting enantiomeric excesses (ee) ranging from 0% to 47%. researchgate.net This indicates that while PLE can distinguish between the enantiomers of piperidine-based substrates, the degree of selectivity is highly dependent on the specific substitution pattern of the piperidine ring and the nature of the ester group. researchgate.net

Table 1: PLE-Catalyzed Hydrolysis of Racemic Piperidine Esters Data based on general findings for piperidine esters.

| Substrate | Enzyme | Outcome | Enantiomeric Excess (ee) | Reference |

|---|

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern enantioselective synthesis.

The synthesis of functionalized piperidines can be achieved through transition metal-catalyzed reactions. While a direct, single-step synthesis of this compound using a chiral copper(II) catalyst is not prominently described, the principles of copper-catalyzed asymmetric reactions can be applied. A hypothetical strategy could involve an asymmetric conjugate addition of a cyanide source to a suitably designed α,β-unsaturated precursor, followed by a cyclization step.

In such a process, a chiral ligand would be coordinated to a copper(II) salt, creating a chiral catalytic complex. nih.govrsc.org This complex would then direct the stereoselective addition of a nucleophile to an electrophilic substrate. For the synthesis of the target molecule, this could involve the copper-catalyzed addition of a cyanide group (which can be later hydrolyzed to a carboxylic acid) to a precursor that, upon a subsequent reduction and cyclization cascade, forms the 2-ethylpiperidine (B74283) ring with control over the stereocenters at positions 2 and 3. The success of this method would hinge on the design of the precursor and the choice of the chiral ligand to achieve high diastereo- and enantioselectivity.

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral phosphoric acids, a prominent class of organocatalysts, are particularly effective in activating imines for nucleophilic attack in a variety of enantioselective cyclization reactions. beilstein-journals.orgrsc.org

The synthesis of enantioenriched piperidine carboxylates can be accomplished through an organocatalytic aza-Diels-Alder reaction or a formal [4+2] cycloaddition. beilstein-journals.orgrsc.org For instance, a reaction could be designed between an imino ester and a suitable diene, catalyzed by a chiral phosphoric acid. The catalyst would activate the imine by forming a chiral ion pair, guiding the diene to attack from a specific face, thereby establishing the desired stereochemistry in the resulting piperidine ring. This methodology has been successfully used to synthesize novel bisindole-piperidine-amino acid hybrids in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org This approach offers a direct route to complex piperidine scaffolds with multiple stereocenters, and could be adapted for the synthesis of this compound derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Stereodivergent Synthetic Routes to Enantiopure Piperidine Scaffolds

The stereocontrolled synthesis of 2,3-disubstituted piperidines, such as this compound, is a significant challenge in organic synthesis. Stereodivergent approaches, which allow for the selective formation of either cis or trans isomers from a common precursor, are particularly valuable. One notable strategy involves the use of chiral bicyclic lactams. For instance, starting from a common chiral bicyclic lactam, it is possible to obtain either the trans or cis isomers of a 3-ethyl-4-piperidineacetate derivative. This is achieved through the conjugate addition of an enolate or a cuprate (B13416276) to an unsaturated lactam intermediate. researchgate.net This methodology, while demonstrated on a piperidineacetate, provides a strong foundation for the stereodivergent synthesis of this compound derivatives by careful selection of the starting materials and reaction conditions. The choice of the nucleophile and the specific unsaturated lactam precursor dictates the stereochemical outcome of the addition, enabling access to a range of stereoisomers.

Bromoaminocyclization Processes for Enantioenriched Piperidines

The synthesis of enantioenriched piperidines can be effectively achieved through bromoaminocyclization reactions. This process typically involves the cyclization of olefinic amides, catalyzed by a chiral catalyst, to yield enantioenriched 2-substituted 3-bromopiperidines. rsc.org These brominated piperidines are versatile intermediates that can be further transformed. For the synthesis of a this compound derivative, a suitably substituted olefinic amide would undergo an enantioselective bromocyclization. The resulting 2-ethyl-3-bromopiperidine could then be subjected to further chemical modifications, such as the introduction of a carboxylic acid or ester functionality at the 3-position, to afford the target compound in an enantioenriched form.

Derivatization and Functionalization Strategies

The functionalization of the this compound core is essential for the development of new chemical entities. The piperidine nitrogen and the carboxylic acid group serve as key handles for a variety of chemical transformations.

N-Alkylation and N-Substitution Reactions

The secondary amine of the piperidine ring is readily amenable to N-alkylation and N-substitution reactions. These reactions are crucial for introducing a wide range of substituents that can modulate the physicochemical and biological properties of the molecule. Common methods for N-alkylation involve the reaction of the piperidine with an alkyl halide in the presence of a base. researchgate.net For instance, N-benzylation can be achieved by reacting the piperidine with benzyl (B1604629) bromide. The choice of base and solvent can influence the efficiency of the reaction.

| Alkylating Agent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temperature | 1-Methyl-2-ethylpiperidine-3-carboxylic acid derivative |

| Ethyl Bromide | Triethylamine | DMF | 60 °C | 1,2-Diethylpiperidine-3-carboxylic acid derivative |

| Benzyl Bromide | NaH | THF | 0 °C to Room Temperature | 1-Benzyl-2-ethylpiperidine-3-carboxylic acid derivative |

Amidation of Piperidine-3-carboxylic Acid Derivatives

The carboxylic acid functionality at the 3-position of the piperidine ring can be converted to an amide through various coupling reactions. These amidation reactions are fundamental in peptide synthesis and for the creation of a diverse array of carboxamide derivatives. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. nih.gov Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govfishersci.co.uk The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the reaction and suppress side products. nih.gov

| Amine | Coupling Reagent | Additive | Base | Solvent | Product |

|---|---|---|---|---|---|

| Benzylamine | EDC | HOBt | DIPEA | DMF | N-Benzyl-2-ethylpiperidine-3-carboxamide |

| Glycine methyl ester | HATU | - | DIPEA | Acetonitrile | Methyl (2-((2-ethylpiperidine-3-carbonyl)amino)acetate) |

| Morpholine | DCC | DMAP | - | DCM | (2-Ethylpiperidin-3-yl)(morpholino)methanone |

Esterification and Ester Hydrolysis

The carboxylic acid group of this compound can be esterified to produce a variety of ester derivatives. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for this transformation. chemistrysteps.comathabascau.camasterorganicchemistry.commasterorganicchemistry.com The reaction is typically performed under reflux conditions, and the use of an excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com Conversely, the ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. libretexts.org

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ (cat.) | Reflux | Ethyl 2-ethylpiperidine-3-carboxylate |

| Esterification | Methanol, HCl (cat.) | Reflux | Methyl 2-ethylpiperidine-3-carboxylate |

| Ester Hydrolysis | aq. NaOH | Heat | Sodium 2-ethylpiperidine-3-carboxylate |

| Ester Hydrolysis | aq. HCl | Heat | This compound hydrochloride |

Introduction of Lipophilic Groups onto the Ring Nitrogen

To modify the pharmacokinetic properties of this compound derivatives, lipophilic groups can be introduced onto the piperidine nitrogen. This is a common strategy in medicinal chemistry to enhance membrane permeability and bioavailability. The N-alkylation reactions described in section 2.3.1 can be employed using long-chain alkyl halides or other lipophilic moieties. For example, reaction with a long-chain alkyl bromide in the presence of a suitable base would yield the corresponding N-alkylated derivative with increased lipophilicity. This modification can be crucial for the development of drug candidates with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Structure Activity Relationship Sar Studies of 2 Ethylpiperidine 3 Carboxylic Acid Derivatives

Correlating Structural Modifications with Biological Activity

The biological activity of 2-Ethylpiperidine-3-carboxylic acid derivatives is intricately linked to their three-dimensional structure and the nature of the substituents attached to the piperidine (B6355638) ring. Research in this area, primarily drawing from studies on the parent compound nipecotic acid and its analogs, has established several key correlations between structural features and biological efficacy, particularly as inhibitors of γ-aminobutyric acid (GABA) uptake.

Influence of Side-Chain Architecture (e.g., Aromatic, Heterocyclic, Tricyclic Moieties)

The introduction of various side-chains at the nitrogen atom of the piperidine ring has been a cornerstone of SAR studies. The nature of these moieties, ranging from simple alkyl chains to complex aromatic, heterocyclic, and tricyclic systems, profoundly impacts the biological activity.

The incorporation of aromatic and heterocyclic moieties into the side chain of piperidine-3-carboxylic acid derivatives has been shown to be a critical determinant of their potency as GABA uptake inhibitors. For instance, the amidation of ethyl nipecotate with carboxylic acids bearing antioxidant and anti-inflammatory properties, such as ferulic acid and sinapic acid, has yielded compounds with significant antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov In these cases, the lipophilicity conferred by the aromatic and di-tert-butylphenol groups appears to be a key factor for inhibitory activity. nih.gov

Furthermore, studies on N-substituted piperidine-3-carboxamide derivatives have revealed the importance of the N-arylpiperidine-3-carboxamide moiety for inducing a senescence-like phenotype in melanoma cells, with the substitution pattern on the aromatic ring playing a crucial role. For example, replacing a benzene (B151609) ring with a pyridine (B92270) ring in the B ring position of certain derivatives dramatically improved antimelanoma activity. researchgate.net

Tricyclic moieties attached to the nitrogen of nipecotic acid and related structures have also been extensively investigated. These lipophilic groups, such as the 10,11-dihydro-5H-dibenz[b,f]azepin-5-yl and 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene moieties, have led to the development of highly potent GABA uptake inhibitors. nih.gov The tricyclic systems serve as bulky, lipophilic anchors that enhance the binding affinity of the compounds to the GABA transporters.

| Side-Chain Moiety | Biological Activity | Key Findings |

| Aromatic (e.g., Ferulic acid, Sinapic acid amides) | Antioxidant, LOX inhibition | Increased lipophilicity enhances activity. nih.gov |

| Heterocyclic (e.g., Pyridine) | Antimelanoma | Pyridine in specific positions can enhance potency. researchgate.net |

| Tricyclic (e.g., Dibenzazepine, Dibenzocycloheptene) | GABA Uptake Inhibition | Bulky, lipophilic nature increases binding affinity. nih.gov |

Effects of Diarylmethylthio/Sulfinyl Ethyl/Propyl Moieties on Inhibitory Potency

A specific class of side-chains that has garnered significant attention involves the diarylmethylthio and diarylmethylsulfinyl ethyl/propyl linkers. A study on (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as GABA uptake inhibitors revealed crucial SAR insights.

It was demonstrated that compounds bearing a diarylmethylsulfinyl ethyl side chain exhibited more potent GAT1 inhibitory activities compared to those with diarylmethylthio ethyl or propyl moieties. This suggests that the oxidation state of the sulfur atom plays a critical role in the compound's efficacy, with the sulfinyl group providing a more favorable interaction with the target protein. For instance, one of the most potent compounds from this series exhibited an inhibitory activity on [³H]-GABA uptake that was 496-fold higher than that of (R)-nipecotic acid.

The nature of the aryl groups in the diarylmethyl moiety also influences activity, although specific SAR for these substitutions on the this compound scaffold is not extensively documented.

| Linker Moiety | Relative Potency (GAT1 Inhibition) |

| Diarylmethylthio ethyl | Less potent |

| Diarylmethylthio propyl | Less potent |

| Diarylmethylsulfinyl ethyl | More potent |

Impact of Substituents on Tricyclic Skeletons and Spacer Length

Building on the importance of tricyclic moieties, the substitution pattern on these rigid skeletons and the length of the spacer connecting them to the piperidine ring are critical for optimizing biological activity. Studies on tricyclic analogues of known GABA uptake inhibitors have shown that modifications to the tricyclic system can fine-tune the potency and selectivity of the compounds. nih.gov

The length of the spacer between the tricyclic moiety and the piperidine nitrogen is a crucial parameter. For instance, in a series of (R)-1-(2-(2-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethoxy)ethyl)-3-piperidinecarboxylic acid, the specific ethoxyethyl spacer was found to be optimal for high-potency inhibition of GABA uptake. nih.gov This highlights the need for a precise spatial arrangement between the lipophilic anchor and the polar head group to ensure effective binding to the transporter.

While direct data on this compound derivatives with tricyclic substituents is limited, the principles derived from nipecotic acid analogues suggest that a systematic exploration of spacer length and tricyclic substitution would be a fruitful strategy for designing potent inhibitors based on this scaffold.

Role of Carboxylic Acid as a Polar Head Group in Ligand Efficacy

The carboxylic acid group at the 3-position of the piperidine ring is a fundamental component for the biological activity of these compounds, particularly as GABA uptake inhibitors. It serves as a crucial polar head group that mimics the carboxylate of GABA, enabling it to interact with the binding site of the GABA transporters (GATs). rsc.orgacs.org

The acidic nature of the carboxylic acid allows it to exist in its anionic carboxylate form at physiological pH, which is believed to be the active form for binding to the transporter. This is supported by molecular modeling studies that show an electrostatic interaction between the carboxyl group of GABA and a positively charged residue (such as an arginine) in the active site of GATs. rsc.org The importance of this group is further underscored by the fact that esterification or amidation of the carboxylic acid often leads to a significant decrease or loss of activity as a direct GAT inhibitor, although such modifications can be employed in prodrug strategies.

Stereochemical Contributions to Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profile of this compound derivatives. The spatial arrangement of the substituents around the chiral centers of the piperidine ring can dramatically influence the binding affinity and selectivity for their biological targets.

For GABA uptake inhibitors based on the piperidine-3-carboxylic acid scaffold, the (R)-configuration at the C-3 position is generally preferred for potent activity. nih.gov This stereochemical preference is also observed in derivatives, such as the potent GAT1 inhibitor Tiagabine, which incorporates (R)-nipecotic acid.

The introduction of a substituent at the C-2 position, as in this compound, creates an additional chiral center. The relative stereochemistry between the C-2 and C-3 substituents is therefore a critical determinant of biological activity. Studies on 2-alkyl-substituted piperidines have shown that the stereochemical outcome of the synthesis is crucial for the resulting biological properties. nih.gov For instance, in the synthesis of 2-alkyl trihydroxy piperidines, different diastereomers exhibited distinct inhibitory activities against glucocerebrosidase (GCase). nih.gov While specific data for this compound as a GABA uptake inhibitor is not abundant, it is highly probable that a specific diastereomer will exhibit optimal activity due to the stringent steric requirements of the GAT binding site.

Ligand Design Principles and Pharmacophore Elucidation

The design of novel ligands based on the this compound scaffold is guided by established pharmacophore models for GABA uptake inhibitors. A general pharmacophore model for GAT inhibitors consists of a polar head group (the carboxylic acid), a central heterocyclic core (the piperidine ring), and a lipophilic domain (the N-substituent). mdpi.com

The carboxylic acid provides the essential binding interaction with the transporter. The piperidine ring serves as a rigid scaffold to correctly orient the other functional groups. The lipophilic N-substituent is crucial for enhancing potency and modulating selectivity between the different GAT subtypes (GAT1, GAT2, GAT3, and BGT1). nih.gov

The introduction of a 2-ethyl group would likely influence the conformation of the piperidine ring and the relative orientation of the N-substituent and the C-3 carboxylic acid. This could potentially lead to altered selectivity profiles for the different GAT subtypes. Pharmacophore models would need to be refined to account for the steric bulk and conformational constraints imposed by the 2-ethyl group. The development of a successful pharmacophore model for this class of compounds would facilitate the rational design of new derivatives with improved potency and selectivity.

Biological Activities and Molecular Mechanisms of Action

Modulation of Neurotransmitter Transport Systems

The primary area of investigation for piperidine-3-carboxylic acid derivatives has been their interaction with neurotransmitter transport systems, which are crucial for regulating signaling in the central nervous system.

Gamma-Aminobutyric Acid (GABA) Uptake Inhibition

The therapeutic potential of inhibiting the reuptake of the neurotransmitter Gamma-Aminobutyric Acid (GABA) has driven much of the research into nipecotic acid derivatives. GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of these transporters can prolong the action of GABA, an effect that is of therapeutic interest for conditions such as epilepsy.

While the parent compound, nipecotic acid, is a known inhibitor of GABA transporters, the specific activity of 2-Ethylpiperidine-3-carboxylic acid itself is not extensively detailed in publicly available research. Scientific efforts have largely concentrated on more complex derivatives where large, lipophilic moieties are attached to the piperidine (B6355638) nitrogen. These modifications are designed to enhance potency and selectivity for different GABA transporter subtypes. For instance, extensive research has been conducted on compounds like (S)-SNAP-5114, which features a large tris(4-methoxyphenyl)methoxy]ethyl group on the piperidine nitrogen and is a potent inhibitor of the mGAT4 subtype. nih.govresearchgate.net Similarly, other derivatives have been synthesized and evaluated for their inhibitory action on GAT1. nih.gov

Detailed inhibitory activities for this compound against specific GABA transporter subtypes are not specified in the available scientific literature. Research in this area has predominantly focused on structurally complex analogues. For example, studies on various N-substituted nipecotic acid derivatives have identified compounds with high potency and selectivity for different GAT subtypes, such as mGAT1, mGAT3, and mGAT4. nih.govresearchgate.netnih.govbiorxiv.org These studies underscore the importance of the substituent on the piperidine nitrogen in determining the inhibitory profile against GAT subtypes. The biological evaluation of the simpler this compound for this specific activity has not been a primary focus in the reviewed literature.

The use of this compound as a specific ligand in preclinical models to study GABAergic neurotransmission is not documented in the available research. Preclinical studies have typically employed more potent and subtype-selective derivatives of nipecotic acid to probe the function of the GABAergic system. These more complex molecules serve as valuable tools in understanding the roles of different GABA transporters in health and disease.

Enzyme Modulation Studies

Beyond neurotransmitter systems, compounds are often evaluated for their effects on various enzymes, which can reveal other potential therapeutic applications.

Antioxidant and Anti-inflammatory Properties

The potential antioxidant and anti-inflammatory properties of chemical compounds are of significant interest due to the role of oxidative stress and inflammation in numerous diseases.

There is no specific data available from the reviewed scientific literature detailing the lipid peroxidation inhibition activity of this compound. Studies into the antioxidant properties of nipecotic acid derivatives have involved creating amide conjugates with molecules known for their antioxidant effects, such as ferulic acid or sinapic acid. nih.gov These hybrid molecules have shown significant potency as inhibitors of lipid peroxidation, but this activity is attributed to the conjugated antioxidant moiety rather than the nipecotic acid core itself. nih.gov General research on lipid peroxidation highlights its role in cellular damage and the mechanisms by which antioxidants can mitigate this process. nih.govmdpi.com

Receptor Interactions and Binding Affinities

Detailed information regarding the specific receptor interactions and binding affinities of this compound is not available in the current scientific literature. Studies to determine its binding profile across a range of biological receptors would be necessary to fully characterize its pharmacological properties.

Mechanisms of Cellular Pathway Modulation

The influence of this compound on cellular pathways has not been directly elucidated. However, by examining the activities of related nipecotic acid and piperidine derivatives, potential mechanisms can be inferred.

Derivatives of nipecotic acid, a closely related piperidine-3-carboxylic acid, have been investigated for their effects on various signaling pathways, particularly in the context of neurodegeneration and inflammation. These studies suggest that such compounds can modulate pathways involved in oxidative stress and inflammatory responses. For instance, some nipecotic acid derivatives have been shown to inhibit enzymes like lipoxygenase, which is involved in inflammatory signaling cascades. However, it is important to note that these activities are attributed to specific derivatives and cannot be directly extrapolated to this compound without experimental validation.

Table 2: Investigated Signaling Pathway Modulation by Piperidine Derivatives

| Compound/Derivative | Pathway/Target Investigated | Potential Effect |

| Nipecotic Acid Derivatives | Inflammatory Pathways (e.g., involving lipoxygenase) | Modulation of inflammatory response |

| General Piperidine Derivatives | Various kinase and signaling cascades | Inhibition or activation depending on structure |

Note: This table provides examples from related compounds and does not represent direct findings for this compound.

There is no scientific evidence to indicate that this compound is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1R) or that it is involved in the regulation of lymphocyte trafficking. S1P1R agonists are a well-established class of immunomodulators that function by internalizing the S1P1 receptor on lymphocytes, thereby preventing their egress from secondary lymphoid organs and reducing their circulation in the periphery.

While some nitrogen-containing heterocyclic compounds have been developed as S1P1R agonists, the specific structural features required for this activity are quite distinct and there is no current data to suggest that the simple this compound structure possesses these properties. Research into other piperidine-containing molecules has shown immunomodulatory effects through different mechanisms, such as the modulation of lymphocyte mitogenic responses, but not through S1P1R agonism.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-Ethylpiperidine-3-carboxylic acid, molecular modeling can be employed to determine its most stable three-dimensional conformation, which is crucial for understanding its interaction with biological targets.

Molecular Docking is a key technique within molecular modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org This is particularly relevant in drug discovery, where it is used to predict the binding of a ligand (like this compound) to the active site of a protein. asianpubs.orgresearchgate.net The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A target protein's crystal structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then systematically sample different orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the results are analyzed to identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. asianpubs.orgnih.gov

While no specific docking studies for this compound were found, research on other substituted piperidines has demonstrated the utility of this approach in identifying potential enzyme inhibitors. nih.gov For instance, studies on other piperidine (B6355638) derivatives have successfully used molecular docking to elucidate binding mechanisms with targets like elastase. nih.gov

A hypothetical docking study of this compound against a target protein could yield results summarized in the table below. The binding affinity is typically given in kcal/mol, with more negative values indicating stronger binding.

| Target Protein | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| Hypothetical Enzyme A | -7.5 | ASP-120, LYS-85, TYR-150 |

| Hypothetical Receptor B | -6.8 | GLU-210, ARG-214, PHE-250 |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. tandfonline.com Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties. researchgate.nettandfonline.com For this compound, these calculations can predict:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Thermochemical Properties: Such as enthalpy of formation, entropy, and heat capacity.

Electronic Properties: Including dipole moment, polarizability, and the distribution of electronic charge within the molecule. asianpubs.org

A study on N-BOC-Piperidine-4-carboxylic acid utilized DFT and Hartree-Fock methods to compute its geometrical parameters and vibrational frequencies, demonstrating the applicability of these methods to similar piperidine structures. researchgate.net

The following table illustrates the type of data that could be generated from quantum chemical calculations for this compound.

| Property | Calculated Value (Illustrative) | Method/Basis Set (Illustrative) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| Polarizability | 15.0 ų | DFT/B3LYP/6-31G |

| Enthalpy of Formation | -150 kcal/mol | DFT/B3LYP/6-31G* |

Prediction of Molecular Interactions and Reactivity

The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. For this compound, the carboxylic acid group would be expected to be a primary site for hydrogen bonding interactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated to quantify reactivity. asianpubs.org These include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. Hard molecules have a large energy gap between the highest occupied and lowest unoccupied molecular orbitals.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Predicts the direction of charge transfer. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Indicates chemical stability. |

| Chemical Softness (S) | 1 / η | Relates to the reactivity of the molecule. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature. |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be located on the nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylic acid group, as these are the most electron-rich regions. The LUMO would be associated with the antibonding orbitals of the carbonyl group in the carboxylic acid. The analysis of these orbitals can help in predicting the sites of electrophilic and nucleophilic attack.

The following table provides an illustrative example of the kind of data that would be obtained from a HOMO-LUMO analysis.

| Parameter | Energy (eV) (Illustrative) | Implication for Reactivity |

| E_HOMO | -6.5 | Electron-donating ability |

| E_LUMO | 2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.5 | Chemical stability and reactivity |

Applications in Medicinal Chemistry and Research Tool Development

Role as Synthetic Intermediates and Building Blocks

2-Ethylpiperidine-3-carboxylic acid and its related structures serve as crucial synthetic intermediates and building blocks for a variety of more complex molecules. nih.govnih.gov The piperidine (B6355638) ring is a common motif in many biologically active compounds, and the presence of both an ethyl and a carboxylic acid group provides multiple points for chemical modification.

Precursors for Optically Pure Secondary Amines

The enantiomers of ethyl piperidine-3-carboxylate, (R)- and (S)-ethyl nipecotate, are key precursors in the synthesis of optically pure secondary amines. sigmaaldrich.comsigmaaldrich.com These chiral amines are, in turn, fundamental components for the synthesis of a range of pharmaceutical agents. For instance, (R)-Ethyl piperidine-3-carboxylate is a reactant for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, dual H1/5-HT2A receptor antagonists for treating sleep disorders, and serotonin (B10506) and noradrenaline reuptake inhibitors. sigmaaldrich.com Similarly, the (S)-enantiomer is utilized in the synthesis of DPP-4 inhibitors, Janus kinase (JAK) 2 inhibitors, and human tryptase inhibitors. sigmaaldrich.com

Key Intermediates in the Synthesis of Complex Bioactive Molecules

The piperidine-3-carboxylic acid framework is a cornerstone in the assembly of intricate bioactive molecules. researchgate.net Its derivatives are instrumental in creating compounds with potential therapeutic applications. For example, they are used in the development of anticonvulsants and have been incorporated into the synthesis of novel quinolones with anticancer activity. researchgate.netrsc.org The synthesis of various N-substituted piperidine-3-carboxylic acid derivatives has led to the discovery of potent anticonvulsant agents. researchgate.net

Utility in Synthesizing Fluorinated Benzaldehyde Derivatives

The piperidine moiety can be incorporated into more complex structures, such as 4-piperidinyl-benzaldehyde, which can then be further functionalized. nih.gov This intermediate is a key component in the synthesis of thiosemicarbazones, a class of compounds investigated for their potential as dihydrofolate reductase (DHFR) inhibitors. nih.gov DHFR is a critical enzyme in the synthesis of DNA, RNA, and proteins, making it a target for antimicrobial and anticancer therapies. nih.gov

Development of Chemical Probes for Biological Systems

Derivatives of this compound are valuable in the creation of chemical probes to investigate biological systems. These probes can be used to study the function and distribution of specific proteins. For instance, the development of radiolabeled ligands for positron emission tomography (PET) imaging allows for the non-invasive visualization and quantification of target proteins in living organisms. nih.gov

Contribution to Lead Compound Design in Drug Discovery Research

In the realm of drug discovery, this compound and its analogs serve as important lead compounds. 21umas.edu.ye A lead compound is a chemical starting point for the development of a new drug. The modification of the piperidine scaffold allows for the optimization of pharmacological properties to enhance efficacy and reduce side effects. 21umas.edu.ye For example, novel N-substituted piperidine-3-carboxylic acid derivatives have been designed and synthesized as potential anticonvulsants. researchgate.net

Application in Radiochemistry for Ligand Development (e.g., for PET imaging)

The development of PET imaging ligands is a significant application of piperidine-based structures. nih.gov A PET ligand, which is a molecule labeled with a positron-emitting radioisotope, can be used to study the distribution and density of a specific target, such as a receptor or enzyme, in the body. For example, a novel PET radiotracer, [18F]KSS3, was developed to image the G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus. nih.gov This allows for the in vivo measurement of GPR119 levels, which can aid in the development of GPR119-based drugs. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Stereoselective Synthesis

The biological activity of chiral molecules like 2-Ethylpiperidine-3-carboxylic acid is critically dependent on their stereochemistry. Consequently, the development of highly stereoselective synthetic methods is paramount. Future research will likely focus on creating specific stereoisomers to enhance therapeutic efficacy and selectivity. thieme-connect.com

Emerging strategies in the synthesis of highly substituted piperidines involve innovative catalytic systems. Gold-catalyzed annulation, for instance, enables the direct construction of complex piperidine (B6355638) structures from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Another approach involves the palladium-catalyzed reaction of chiral secondary allylic alcohols, which proceeds through a π-complex formation to achieve syn-azapalladation. ajchem-a.com Radical cyclization of 1,6-enynes, initiated by triethylborane, also presents a novel route to polysubstituted piperidines. nih.gov

Furthermore, multi-step routes starting from readily available chiral precursors, such as the amino acid L-glutamic acid, are being developed to produce enantiomerically pure substituted piperidines. niscpr.res.in These methods often involve steps like esterification, reduction, and cyclization to build the piperidine core with high stereocontrol. niscpr.res.in Such advanced synthetic strategies will be crucial for accessing the distinct stereoisomers of this compound for detailed biological evaluation.

Table 1: Emerging Stereoselective Synthesis Strategies for Piperidine Scaffolds

| Synthesis Strategy | Key Features | Potential Application |

| Gold-Catalyzed Annulation | Direct assembly of piperidines from N-allenamides and oxime ethers. ajchem-a.com | Efficient construction of complex, highly substituted piperidine rings. |

| Palladium-Catalyzed Cyclization | Uses chiral allylic alcohols to direct stereoselective C-N bond formation. ajchem-a.com | Control of stereocenters adjacent to the piperidine nitrogen. |

| Radical Cyclization | Intramolecular cyclization of 1,6-enynes to form polysubstituted piperidines. nih.gov | Access to diverse substitution patterns on the piperidine ring. |

| Chiral Pool Synthesis | Utilizes natural chiral molecules like L-glutamic acid as starting materials. niscpr.res.in | Production of enantiomerically pure piperidine derivatives. |

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motif of piperidine-3-carboxylic acid is a versatile scaffold for targeting a range of biological systems. While established applications exist, future research is set to uncover novel targets and therapeutic uses for derivatives like this compound.

One promising area is in the treatment of metabolic bone diseases like osteoporosis. Novel piperidine-3-carboxamide derivatives have been designed and synthesized as inhibitors of cathepsin K, an enzyme involved in bone resorption. mdpi.com Molecular docking studies of these compounds revealed key interactions within the active site of cathepsin K, suggesting that appropriately substituted this compound analogues could be potent anti-osteoporosis agents. mdpi.com

Additionally, the piperidine core is central to the development of agents for neurological and psychiatric disorders. Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known inhibitors of GABA uptake, highlighting their potential as anticonvulsants. researchgate.net Recent research focuses on creating novel N-substituted derivatives to enhance blood-brain barrier permeability and potency. ajchem-a.comresearchgate.net Furthermore, the piperidine scaffold is being explored for developing multi-targeted drugs for Alzheimer's disease, combining cholinesterase inhibition with antioxidant properties. ajchem-a.com The discovery of piperidine-based compounds with high affinity for sigma receptors also opens avenues for treating a range of human diseases, including neurodegenerative and neuropsychiatric disorders. rsc.orgnih.gov

Table 2: Potential Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Rationale / Supporting Evidence |

| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives show potent inhibition of cathepsin K. mdpi.com |

| GABA Transporters (GAT-1) | Epilepsy, Neurological Disorders | Piperidine-3-carboxylic acid is a known GABA uptake inhibitor scaffold. ajchem-a.comresearchgate.net |

| Cholinesterases / MAO | Alzheimer's Disease | Piperidine-based hybrids are being designed as multi-target inhibitors for neurodegeneration. ajchem-a.comnih.gov |

| Sigma Receptors (S1R) | Neuropsychiatric Disorders, Cancer | Screening campaigns have identified potent piperidine-based ligands for the S1R. rsc.orgnih.gov |

| HDM2-p53 Interaction | Cancer | Structure-based design has led to potent piperidine-containing inhibitors of this protein-protein interaction. thieme-connect.com |

Integration of Advanced Computational Methodologies in Compound Design

The design and optimization of novel therapeutic agents are increasingly driven by advanced computational tools. For a molecule like this compound, these methodologies can accelerate the discovery process, predict biological activity, and elucidate mechanisms of action before synthesis is undertaken.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to design and predict the activity of new piperidine derivatives. nih.gov For instance, a QSAR model was used to predict the inhibitory concentration (IC50) values of newly designed piperidine-based compounds against targets relevant to Alzheimer's disease, guiding the selection of the most promising candidates for synthesis. nih.gov Fragment-based QSAR has also been used to design novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction in cancer therapy. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how these molecules interact with their biological targets. rsc.org These simulations can reveal the specific binding modes and key amino acid interactions within a receptor's active site, providing a rationale for a compound's potency and selectivity. rsc.orgnih.gov Such insights are invaluable for the structure-based design of more effective this compound derivatives, allowing for the rational modification of the scaffold to enhance interactions with specific targets like the sigma-1 receptor or cholinesterases. nih.govnih.gov

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are becoming integral to modern pharmaceutical synthesis, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. The future development of this compound and its analogues will undoubtedly incorporate these sustainable practices.

A key focus of green chemistry is the replacement of hazardous organic solvents. Water is an attractive alternative due to its non-toxicity, availability, and unique reactivity. mdpi.com Research has demonstrated the feasibility of performing syntheses of heterocyclic compounds, including piperidines, in water. nih.govmdpi.com Other green solvents like ionic liquids and deep eutectic solvents are also being explored for the synthesis of various heterocycles. mdpi.com

The development of efficient catalytic systems is another cornerstone of green synthesis. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, and one-pot reactions that reduce the number of purification steps and minimize waste. mdpi.com An efficient green chemistry approach has been developed for N-substituted piperidones, which are key precursors to piperidines, presenting significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net These approaches, often involving microwave-assisted synthesis or the use of non-toxic catalysts, are being applied to a wide range of heterocyclic compounds and will be essential for the sustainable production of this compound derivatives. niscpr.res.inrasayanjournal.co.in

Q & A

Basic: What are the common synthetic routes for preparing 2-Ethylpiperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:

this compound is typically synthesized via alkylation of piperidine-3-carboxylic acid derivatives or through multi-step functionalization of pre-existing piperidine scaffolds. A common approach involves:

- Nucleophilic substitution : Reacting piperidine-3-carboxylic acid with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., NaOH) to introduce the ethyl group at the 2-position. Solvent choice (e.g., DMF or THF) and temperature (40–80°C) critically affect reaction efficiency .

- Protection-deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amine during alkylation, followed by acidic deprotection (e.g., HCl in dioxane) to yield the final product. This minimizes side reactions and improves regioselectivity .

Reaction optimization should prioritize pH control , catalyst selection (e.g., phase-transfer catalysts), and purification methods (e.g., recrystallization or HPLC) to enhance purity .

Advanced: How can researchers optimize the stereoselective synthesis of this compound to achieve high enantiomeric excess?

Answer:

Achieving stereoselectivity in piperidine derivatives often requires chiral auxiliaries or enzymatic catalysis . For this compound:

- Enzymatic hydroxylation : Fe(II)/α-ketoglutarate-dependent dioxygenases can induce stereoselective modifications in piperidine precursors, as demonstrated in analogous syntheses of hydroxylated piperidines .

- Asymmetric alkylation : Use chiral ligands (e.g., BINOL-derived phosphates) during alkylation to control the configuration at the 2-position. Reaction conditions (e.g., low temperature, -20°C) and solvent polarity (e.g., toluene) enhance enantioselectivity .

Advanced characterization via chiral HPLC or X-ray crystallography is essential to validate enantiomeric excess (>95% ee) .

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C2) and confirms regiochemistry. Key signals include δ ~2.5–3.5 ppm for piperidine protons and δ ~170 ppm for the carboxylic acid carbon .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%). Mobile phases often combine acetonitrile and aqueous buffers (pH 2.5–3.0) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical: 171.21 g/mol) and detects impurities .

Advanced: What are the key challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

Answer:

Scaling up faces challenges in:

- Reaction homogeneity : Large-scale alkylation reactions may suffer from uneven mixing, leading to byproducts. Continuous flow reactors or optimized agitation protocols can mitigate this .

- Purification bottlenecks : Traditional column chromatography is impractical at scale. Alternatives include crystallization (using ethyl acetate/hexane mixtures) or membrane filtration .

- Safety protocols : Ethyl halides and acidic deprotection agents (e.g., HCl) require rigorous hazard controls (ventilation, PPE) as outlined in safety data sheets .

Basic: How does the introduction of the ethyl group at the 2-position of the piperidine ring influence the compound's physicochemical properties?

Answer:

The ethyl group:

- Enhances lipophilicity : LogP increases by ~0.5–1.0 units compared to unsubstituted piperidine-3-carboxylic acid, improving membrane permeability .

- Affects pKa : The electron-donating ethyl group slightly reduces the carboxylic acid’s acidity (pKa ~4.5 vs. ~3.8 for the parent compound), impacting solubility in aqueous buffers .

- Modulates stereoelectronic effects : The ethyl substituent stabilizes chair conformations in the piperidine ring, influencing reactivity in subsequent derivatizations .

Advanced: What computational methods are employed to predict the reactivity and stability of this compound in different solvent systems?

Answer:

- Density Functional Theory (DFT) : Calculates energy barriers for reactions (e.g., esterification) and predicts regioselectivity in electrophilic substitutions. Solvent effects are modeled using the COSMO-RS framework .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., water vs. DMSO). The ethyl group’s steric bulk reduces solvent accessibility to the piperidine nitrogen .

- QSPR Models : Quantitative Structure-Property Relationships correlate substituent effects with solubility and stability, guiding solvent selection for synthesis .

Advanced: How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Contradictions often arise from:

- Tautomerism : Keto-enol equilibria in carboxylic acid derivatives can produce ambiguous NMR signals. Deuterated solvents (D₂O) and variable-temperature NMR clarify these .

- Diastereomer overlap : Chiral derivatization (e.g., Mosher’s esters) combined with LC-MS/MS differentiates stereoisomers .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving disputes over regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.